molecular formula C18H28N2O2 B5053544 3-(4-methoxyphenyl)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide

3-(4-methoxyphenyl)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide

Cat. No.: B5053544
M. Wt: 304.4 g/mol
InChI Key: LMWRHLKCSSPFNN-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide is an organic compound with a complex structure that includes a methoxyphenyl group, a piperidinyl group, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidinyl Intermediate: The piperidinyl group is introduced through a reaction involving 4-piperidone and isopropylamine under reductive amination conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction using 4-methoxybenzyl chloride and the piperidinyl intermediate.

    Formation of the Propanamide Group: The final step involves the formation of the propanamide group through an amidation reaction using propanoyl chloride and the intermediate from the previous step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Formation of 3-(4-hydroxyphenyl)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide.

    Reduction: Formation of 3-(4-methoxyphenyl)-N-[1-(propan-2-yl)piperidin-4-yl]propanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-methoxyphenyl)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including analgesic and anti-inflammatory effects.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-N-[1-(methyl)piperidin-4-yl]propanamide
  • 3-(4-methoxyphenyl)-N-[1-(ethyl)piperidin-4-yl]propanamide
  • 3-(4-methoxyphenyl)-N-[1-(butyl)piperidin-4-yl]propanamide

Uniqueness

3-(4-methoxyphenyl)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide is unique due to the presence of the isopropyl group on the piperidinyl ring, which can influence its binding affinity and selectivity for molecular targets. This structural feature may result in distinct pharmacological profiles compared to its analogs.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-(1-propan-2-ylpiperidin-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-14(2)20-12-10-16(11-13-20)19-18(21)9-6-15-4-7-17(22-3)8-5-15/h4-5,7-8,14,16H,6,9-13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWRHLKCSSPFNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)CCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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